molecular formula C4H11ClN2O2 B1377081 2-Amino-3-methoxypropanamide hydrochloride CAS No. 17463-68-2

2-Amino-3-methoxypropanamide hydrochloride

Cat. No.: B1377081
CAS No.: 17463-68-2
M. Wt: 154.59 g/mol
InChI Key: BGRFAWSLDPCYIA-UHFFFAOYSA-N
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Description

2-Amino-3-methoxypropanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxypropanamide hydrochloride typically involves the reaction of 3-methoxypropanoic acid with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxypropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
One of the primary applications of 2-amino-3-methoxypropanamide hydrochloride is in the development of anticonvulsant medications. It is structurally related to the drug Lacosamide, which is used to treat partial-onset seizures in epilepsy patients. The compound exhibits properties that modulate sodium channels, thereby stabilizing neuronal membranes and preventing excessive neuronal firing .

Pharmaceutical Development
Research indicates that this compound can serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects on central nervous system (CNS) disorders, making it an important compound in drug development pipelines .

Synthesis and Chemical Reactions

Chemical Synthesis
The synthesis of this compound involves various chemical reactions, including amidation processes that utilize boron-based catalysts. These methods enhance the efficiency and yield of the desired product while minimizing by-products, which is crucial for pharmaceutical applications .

Reactivity and Derivatives
The compound can undergo further chemical modifications to create derivatives with enhanced biological activity or specificity towards certain biological targets. For example, modifications to the benzyl group or alterations in the amino functional groups can lead to compounds with improved pharmacokinetic properties or selectivity for specific receptors .

Case Study 1: Anticonvulsant Efficacy

A clinical study evaluated the efficacy of Lacosamide (derived from this compound) in patients with drug-resistant epilepsy. The results demonstrated a significant reduction in seizure frequency, supporting the compound's role as a viable treatment option for epilepsy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using novel catalytic methods. The study highlighted improvements in yield and purity, showcasing the importance of efficient synthesis routes in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxypropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-methoxypropanamide hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Amino-3-methoxypropanamide hydrochloride, with the molecular formula C4H11ClN2O2 and a molecular weight of 154.6 g/mol, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of an amino group and a methoxy group, which contribute to its reactivity and biological interactions. It is synthesized through the reaction of 3-methoxypropanoic acid with ammonia or an amine, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

This compound acts as a nucleophile or electrophile in various biochemical reactions. Its interactions with biological molecules can influence metabolic pathways and cellular processes. The compound's structure allows it to participate in oxidation, reduction, and substitution reactions, making it versatile in both synthetic and biological applications.

Anticonvulsant Properties

One of the most notable applications of this compound relates to its structural similarity to lacosamide, a medication used for treating partial-onset seizures. Lacosamide (R)-N-benzyl-2-acetamido-3-methoxypropionamide has demonstrated efficacy in seizure management, suggesting that this compound may exhibit similar anticonvulsant properties . Research indicates that modifications at the 3-oxy site can enhance anticonvulsant activity, which may also apply to this compound .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may possess significant biological activity against specific enzymes or receptors involved in neurological functions. The results indicate potential as a therapeutic agent for neurological disorders .

Case Studies

  • Anticonvulsant Activity : A study on lacosamide highlighted its low molecular weight and effective binding to CRMP-2, suggesting that similar compounds like this compound could exhibit comparable interactions .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of related compounds to enhance their biological effects. Substituents at specific positions have been shown to modulate activity, indicating that systematic modifications could lead to more potent derivatives .

Data Table: Summary of Biological Activities

Activity Compound Mechanism Reference
Anticonvulsant2-Amino-3-methoxypropanamide HClBinding to CRMP-2
In Silico Docking2-Amino-3-methoxypropanamide HClInteraction with target enzymes
Structure OptimizationLacosamideModulation via structural changes

Properties

IUPAC Name

2-amino-3-methoxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFAWSLDPCYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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